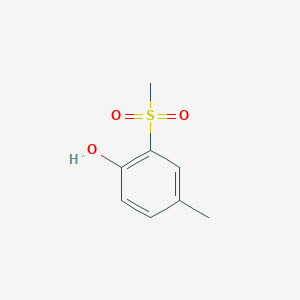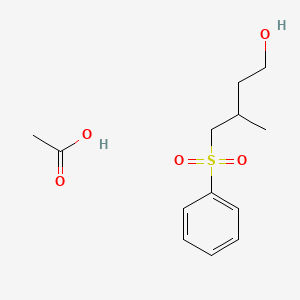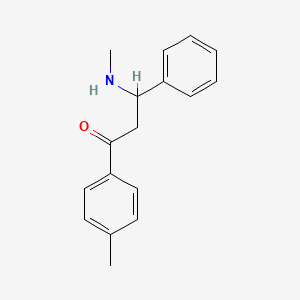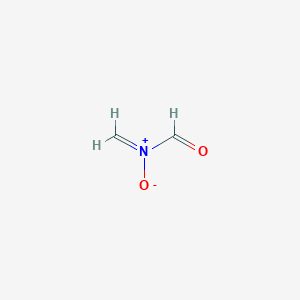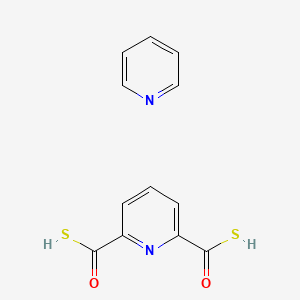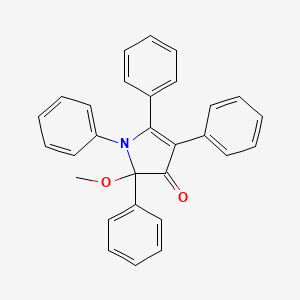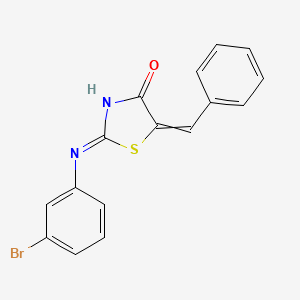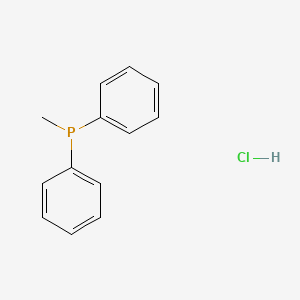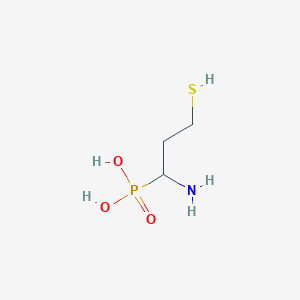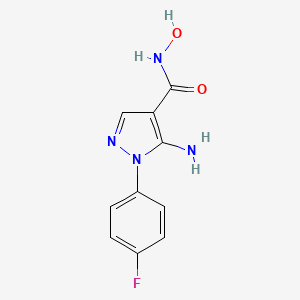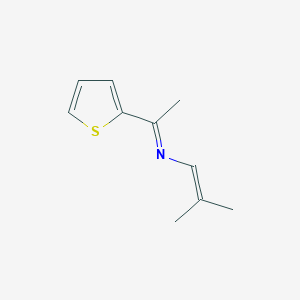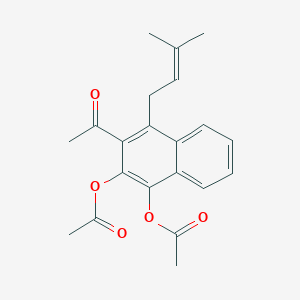
3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate is a chemical compound with a complex structure that includes both naphthalene and acetate groups
Méthodes De Préparation
The synthesis of 3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate typically involves multiple steps, including the acetylation of naphthalene derivatives and the introduction of the 3-methylbut-2-en-1-yl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research is ongoing to explore its potential medicinal properties, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Acetyl-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-diyl diacetate can be compared with other similar compounds, such as:
(5S)-3-acetyl-4-hydroxy-5-{[4-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}-1,5-dihydro-2H-pyrrol-2-one: This compound shares some structural similarities but has different functional groups and properties.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Another compound with a similar side chain but different core structure. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Propriétés
Numéro CAS |
89510-53-2 |
|---|---|
Formule moléculaire |
C21H22O5 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
[3-acetyl-2-acetyloxy-4-(3-methylbut-2-enyl)naphthalen-1-yl] acetate |
InChI |
InChI=1S/C21H22O5/c1-12(2)10-11-17-16-8-6-7-9-18(16)20(25-14(4)23)21(26-15(5)24)19(17)13(3)22/h6-10H,11H2,1-5H3 |
Clé InChI |
OXSLJWFBUDUUFH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


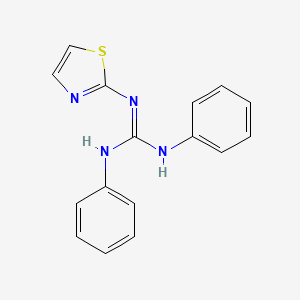
silane](/img/structure/B14398677.png)
